![molecular formula C14H25N3O3 B4760072 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4760072.png)
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as A-412,997, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-412,997 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and reward pathways.
Mechanism of Action
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide acts as a selective antagonist of the NOP receptor, which is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in the modulation of pain, stress response, and reward pathways. By blocking the activation of the NOP receptor, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can reduce pain perception and stress response, as well as modulate reward pathways.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have significant effects on biochemical and physiological processes in animal models. It can reduce pain perception by blocking the activation of the NOP receptor, leading to a decrease in nociceptive signaling. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can also modulate stress response by reducing the release of stress hormones, such as corticotropin-releasing hormone (CRH), and decreasing the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can modulate reward pathways by reducing the release of dopamine in the mesolimbic system.
Advantages and Limitations for Lab Experiments
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for the study of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One potential area of research is the development of novel therapeutics based on the selective targeting of the NOP receptor. Another direction is the investigation of the role of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in stress response and addiction, as well as its potential use in the treatment of mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide and its potential limitations and toxicity.
Scientific Research Applications
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the treatment of pain disorders. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has also been investigated for its potential role in stress response and addiction, as the NOP receptor plays a crucial role in these pathways. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been studied for its potential use in the treatment of mood disorders, such as depression and anxiety.
properties
IUPAC Name |
1-acetyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-12(18)17-5-2-13(3-6-17)14(19)15-4-7-16-8-10-20-11-9-16/h13H,2-11H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNORSOKGPISSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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